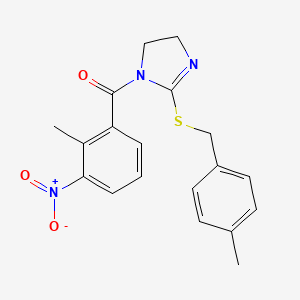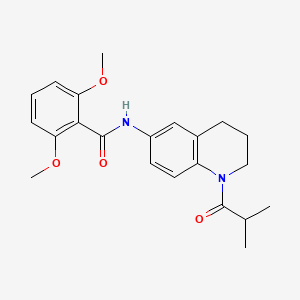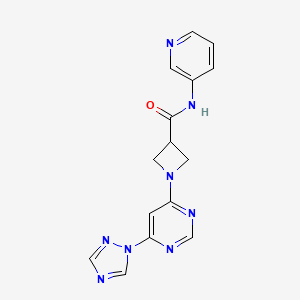
Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(1-hydroxypropan-2-yl)hydrazinecarboxylate is a chemical compound with the CAS Number: 1785760-44-2 . It has a molecular weight of 190.24 and its IUPAC name is tert-butyl 2- (1-hydroxypropan-2-yl)hydrazine-1-carboxylate . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Synthesis and Characterization of Potential Mcl-1 Antagonists
A study focused on the synthesis and characterization of (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives as possible Mcl-1 antagonists. These compounds were identified using spectral data analysis and theoretical studies, including molecular electrostatic potential surface (MEPS) and frontier molecular orbital (FMO) analysis, to predict their biological target. The research highlighted their moderate potency against the Mcl-1 enzyme, indicating their potential application in developing novel therapeutic agents (Bhat et al., 2019).
Mechanistic Studies in Organic Synthesis
Another application involves the unexpected cleavage of C–S bond during the hydrazination of specific nicotinate derivatives. This research provided insights into the mechanistic pathways, supported by kinetic and computational DFT studies, highlighting the versatility of these compounds in organic synthesis and the potential for discovering novel reaction pathways (Nordin et al., 2016).
Development of Fluorescent Sensors
Research on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, demonstrated their application as fluorescent sensors for Zn(II) ions. These studies revealed the compounds' ability to coordinate Zn(II) ions with significant Stokes shifts in emission spectra, indicating their use in developing sensitive and selective sensors for metal ions (Formica et al., 2018).
Scalable Synthesis for Chemical Research
The scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction showcases another application. This synthesis process represents a significant improvement over previous methods in terms of scalability, yield, safety, and cost, underscoring the role of these compounds in facilitating efficient and safer chemical syntheses (Bunker et al., 2011).
Catalyst Development in Organic Reactions
A study on iron(III) and cobalt(III) complexes with both tautomeric forms of aroylhydrazone ligands highlights their application as catalysts in the microwave-assisted oxidation of alcohols. This research demonstrates the potential of these complexes in catalyzing efficient and selective synthesis of ketones, contributing to advancements in green chemistry and catalysis (Sutradhar et al., 2016).
properties
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-ylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-11)9-10-7(12)13-8(2,3)4/h6,9,11H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJJWBOBPWDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)
![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B2750019.png)
methyl]thiourea](/img/structure/B2750021.png)

